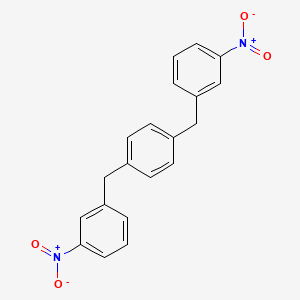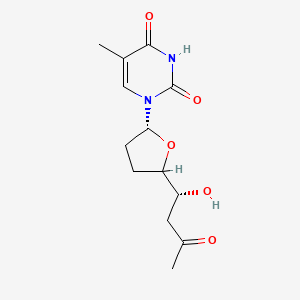
5C'-CH3COCH2-dT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5C’-CH3COCH2-dT, also known as 5’-C-acetyl-2’-deoxyuridine, is a modified nucleoside derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, molecular biology, and synthetic chemistry. The modification at the 5’ position with an acetyl group (CH3CO) introduces unique chemical properties that can be exploited for various scientific purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5C’-CH3COCH2-dT typically involves the acetylation of 2’-deoxyuridine. One common method is to react 2’-deoxyuridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the 5’ position.
Industrial Production Methods
In an industrial setting, the production of 5C’-CH3COCH2-dT can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5C’-CH3COCH2-dT can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5C’-CH3COCH2-dT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Employed in studies of DNA-protein interactions and as a probe for investigating nucleic acid structures.
Industry: Used in the production of nucleic acid-based materials and as a precursor for other chemical syntheses.
作用機序
The mechanism of action of 5C’-CH3COCH2-dT involves its incorporation into nucleic acids, where it can affect the stability and function of DNA or RNA. The acetyl group at the 5’ position can influence the binding of proteins to nucleic acids and alter the overall conformation of the nucleic acid strand. This can lead to changes in gene expression and cellular processes.
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: The parent compound without the acetyl modification.
5’-C-methyl-2’-deoxyuridine: A similar compound with a methyl group instead of an acetyl group.
5’-C-ethyl-2’-deoxyuridine: Another analog with an ethyl group at the 5’ position.
Uniqueness
5C’-CH3COCH2-dT is unique due to the presence of the acetyl group, which imparts distinct chemical properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for chemical modifications. The acetyl group also allows for specific interactions with proteins and other biomolecules, making it a valuable tool in biochemical research.
特性
CAS番号 |
131177-29-2 |
|---|---|
分子式 |
C13H18N2O5 |
分子量 |
282.29 g/mol |
IUPAC名 |
1-[(2R)-5-[(1R)-1-hydroxy-3-oxobutyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-7-6-15(13(19)14-12(7)18)11-4-3-10(20-11)9(17)5-8(2)16/h6,9-11,17H,3-5H2,1-2H3,(H,14,18,19)/t9-,10?,11-/m1/s1 |
InChIキー |
IXFWZOJGLVJGFH-GLYLRITDSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CCC(O2)[C@@H](CC(=O)C)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)C(CC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


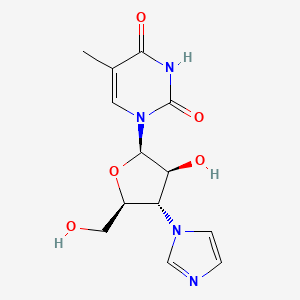

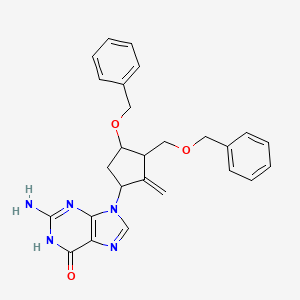

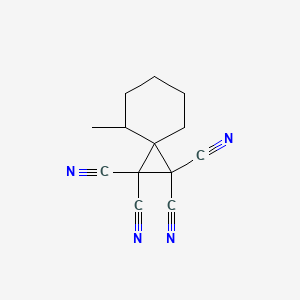
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)

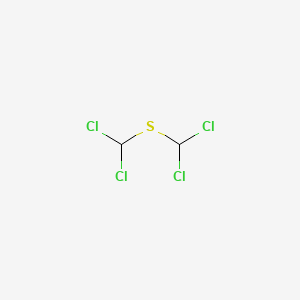

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)

![6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B12812930.png)

